Sagopilone

Beschreibung

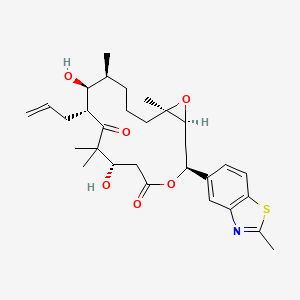

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,12,16-tetramethyl-3-(2-methyl-1,3-benzothiazol-5-yl)-10-prop-2-enyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H41NO6S/c1-7-9-20-27(34)17(2)10-8-13-30(6)25(37-30)15-22(19-11-12-23-21(14-19)31-18(3)38-23)36-26(33)16-24(32)29(4,5)28(20)35/h7,11-12,14,17,20,22,24-25,27,32,34H,1,8-10,13,15-16H2,2-6H3/t17-,20+,22-,24-,25-,27-,30+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZKMNSQCNVFGM-UCEYFQQTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2(C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)CC=C)(C)C)O)C3=CC4=C(C=C3)SC(=N4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@@]2([C@@H](O2)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)CC=C)(C)C)O)C3=CC4=C(C=C3)SC(=N4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30952866 |

Source

|

| Record name | 7,11-Dihydroxy-8,8,12,16-tetramethyl-3-(2-methyl-1,3-benzothiazol-5-yl)-10-(prop-2-en-1-yl)-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305841-29-6 |

Source

|

| Record name | Sagopilone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305841-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sagopilone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0305841296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sagopilone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12391 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 7,11-Dihydroxy-8,8,12,16-tetramethyl-3-(2-methyl-1,3-benzothiazol-5-yl)-10-(prop-2-en-1-yl)-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 305841-29-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SAGOPILONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KY72JU32FO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sagopilone's Mechanism of Action on Microtubule Dynamics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sagopilone (ZK-EPO) is a fully synthetic, third-generation epothilone B analogue that demonstrates potent anti-cancer activity by targeting microtubule dynamics. As a microtubule-stabilizing agent, its mechanism of action is similar to taxanes; however, it exhibits distinct advantages, including efficacy in multidrug-resistant tumors. This technical guide provides a comprehensive overview of sagopilone's core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved. Sagopilone binds to β-tubulin, promoting microtubule polymerization and suppressing depolymerization. This interference with the natural dynamism of microtubules leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. The effects of sagopilone are concentration-dependent, with lower concentrations inducing abnormal mitosis and aneuploidy, while higher concentrations result in a complete mitotic block.

Core Mechanism of Action: Microtubule Stabilization

Sagopilone exerts its cytotoxic effects by binding to the β-subunit of tubulin, the fundamental protein component of microtubules.[1] This binding event has a profound impact on microtubule dynamics, shifting the equilibrium towards polymerization and stabilization.[1] Unlike the dynamic instability inherent to normal microtubule function, where they undergo phases of growth (polymerization) and shrinkage (depolymerization), sagopilone-bound microtubules are rendered hyper-stable.[1][2] This stabilization prevents the mitotic spindle from functioning correctly during cell division, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[1][2]

A key feature of sagopilone is its ability to remain effective in cancer cells that have developed resistance to other microtubule-targeting agents, such as paclitaxel.[3] This is largely because sagopilone is not a substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance.[3]

Binding Site on β-Tubulin

Sagopilone shares an overlapping binding site with paclitaxel on the β-tubulin subunit.[4] However, the specific molecular interactions differ, contributing to sagopilone's efficacy in taxane-resistant cell lines.[4] Photoaffinity labeling studies have indicated that the thiazole portion of epothilones is in close proximity to the amino acid residues 274-281 of β-tubulin.[5]

Quantitative Data: Anti-proliferative Activity

Sagopilone demonstrates potent anti-proliferative activity across a broad range of cancer cell lines, often at sub-nanomolar concentrations. The following tables summarize the 50% inhibitory concentration (IC50) values for sagopilone in various cancer cell lines.

| Breast Cancer Cell Line | Estrogen Receptor (ER) Status | IC50 (nM) | Reference |

| MCF-7 | Positive | 1.2 ± 0.9 | [3] |

| T47D | Positive | 1.2 ± 0.9 | [3] |

| MDA-MB-231 | Negative | 0.9 ± 0.4 | [3] |

| SKBR3 | Negative | 0.9 ± 0.4 | [3] |

| MDA-MB-435s | Negative | 0.9 ± 0.4 | [3] |

| Mean (ER Positive) | 1.2 ± 0.9 | [3] | |

| Mean (ER Negative) | 0.9 ± 0.4 | [3] |

| Non-Small Cell Lung Cancer (NSCLC) Xenograft Models | Response to Sagopilone | Reference |

| 22 patient-derived models | 64% overall response rate (14 out of 22) | [6] |

| Glioblastoma Cell Line | IC50 | Reference |

| U373 | Significant tumor growth inhibition in vivo | [2] |

| U87 | Significant tumor growth inhibition in vivo | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of sagopilone.

In Vitro Microtubule Polymerization Assay

This assay directly measures the effect of sagopilone on the polymerization of purified tubulin.

Materials:

-

Purified tubulin (porcine or bovine brain)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (1 mM)

-

Glycerol (10%)

-

Fluorescent reporter dye (e.g., DAPI)

-

Sagopilone or other test compounds

-

96-well microplate

-

Temperature-controlled fluorescence plate reader

Procedure:

-

On ice, prepare a tubulin solution (e.g., 2 mg/mL) in polymerization buffer containing GTP and glycerol.

-

Add the fluorescent reporter dye to the tubulin solution.

-

Dispense the tubulin solution into the wells of a pre-chilled 96-well plate.

-

Add sagopilone or control vehicle to the respective wells.

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60 minutes). An increase in fluorescence indicates tubulin polymerization.[7][8]

Immunofluorescence Microscopy of Microtubules

This technique allows for the visualization of the effects of sagopilone on the microtubule network within cells.

Materials:

-

Cells cultured on glass coverslips

-

Sagopilone

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin or β-tubulin

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells with sagopilone at the desired concentration and for the specified duration.

-

Wash the cells with PBS.

-

Fix the cells with the chosen fixative.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer.

-

Wash the cells with PBS.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate the cells with the primary antibody diluted in blocking buffer.

-

Wash the cells with PBS.

-

Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the microtubule network using a fluorescence microscope.[8][9]

Cell Cycle Analysis by Flow Cytometry (FACS)

This method quantifies the distribution of cells in different phases of the cell cycle following sagopilone treatment.

Materials:

-

Cells treated with sagopilone

-

PBS

-

Trypsin-EDTA

-

Cold 70% ethanol

-

Propidium iodide (PI) staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Harvest both adherent and floating cells after sagopilone treatment.

-

Wash the cells with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the cells with PBS.

-

Resuspend the cells in PI staining solution.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.[10][11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to sagopilone's mechanism of action.

Caption: Sagopilone's core mechanism of action on microtubule dynamics.

Caption: Sagopilone-induced intrinsic apoptosis signaling pathway.

Caption: Experimental workflow for characterizing sagopilone's effects.

Conclusion

Sagopilone is a potent microtubule-stabilizing agent with a well-defined mechanism of action that leads to the disruption of microtubule dynamics, cell cycle arrest, and apoptosis in cancer cells. Its efficacy in multidrug-resistant tumors presents a significant advantage over other microtubule-targeting drugs. The quantitative data, detailed experimental protocols, and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of sagopilone. Continued investigation into its precise molecular interactions and the nuances of its downstream signaling will be crucial for optimizing its clinical application and developing novel combination therapies.

References

- 1. Apoptosis: Insights into Pathways and Role of p53, Bcl-2 and Sphingosine Kinases [pubs.sciepub.com]

- 2. ptglab.com [ptglab.com]

- 3. researchgate.net [researchgate.net]

- 4. Characterizing the Epothilone Binding Site on β-Tubulin by Photoaffinity Labeling: Identification of β-Tubulin Peptides TARGSQQY and TSRGSQQY as Targets of an Epothilone Photoprobe for Polymerized Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KEGG PATHWAY: hsa04215 [genome.jp]

- 6. bdbiosciences.com [bdbiosciences.com]

- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro reconstitution of microtubule dynamics and severing imaged by label-free interference reflection microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Sagopilone: A Technical Whitepaper on its Discovery, Synthesis, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sagopilone (ZK-EPO) is a fully synthetic, third-generation epothilone B analog that has demonstrated significant potential as a microtubule-stabilizing anticancer agent.[1][2] Developed by Bayer Schering Pharma AG, Sagopilone emerged from an extensive lead optimization program aimed at improving upon the natural epothilones' potent antitumor activity while enhancing their pharmacological properties.[3][4] This document provides a comprehensive technical overview of the discovery, total synthesis, mechanism of action, and preclinical and early clinical evaluation of Sagopilone. Key quantitative data are presented in structured tables for clarity, and detailed experimental protocols for pivotal assays are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising therapeutic candidate.

Discovery and Rationale for Development

The epothilones, a class of 16-membered macrolides, were identified as potent microtubule stabilizers with a mechanism of action similar to the taxanes.[3][5] However, they exhibited superior activity against multidrug-resistant (MDR) cancer cell lines, a significant advantage over existing chemotherapeutics.[1][6] Sagopilone was selected from a library of over 350 totally synthetic epothilone analogs due to its potent in vitro and in vivo activity across a broad spectrum of tumor models, including those resistant to paclitaxel.[4][7] A key feature of Sagopilone is its ability to evade P-glycoprotein (P-gp) efflux pumps, a common mechanism of drug resistance.[1][8] Furthermore, preclinical studies have shown that Sagopilone can cross the blood-brain barrier, suggesting its potential for treating brain tumors and metastases.[9]

Total Synthesis of Sagopilone

The total synthesis of Sagopilone is a convergent process, involving the preparation of three key building blocks which are subsequently coupled and cyclized. The synthetic route has been optimized for both research-scale flexibility and development-scale production.[10][11]

Key Building Blocks and Coupling Strategy

The synthesis of Sagopilone relies on the preparation of three main fragments, followed by their sequential coupling. A general overview of this strategy is depicted below.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. First clinical pharmacokinetic dose-escalation study of sagopilone, a novel, fully synthetic epothilone, in Japanese patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. xn--9kr57xk9fjp6a.com [xn--9kr57xk9fjp6a.com]

- 4. Sagopilone (ZK-EPO): from a natural product to a fully synthetic clinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]

- 6. Sagopilone, a microtubule stabilizer for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative profiling of the novel epothilone, sagopilone, in xenografts derived from primary non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Improved cellular pharmacokinetics and pharmacodynamics underlie the wide anticancer activity of sagopilone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sagopilone crosses the blood–brain barrier in vivo to inhibit brain tumor growth and metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. researchgate.net [researchgate.net]

Sagopilone: A Technical Guide to its Chemical Structure, Properties, and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sagopilone (ZK-EPO) is a fully synthetic, third-generation epothilone B analog that has demonstrated significant potential as an anticancer agent.[1] As a member of the epothilone class of microtubule stabilizers, its mechanism of action is similar to that of taxanes.[2] However, sagopilone exhibits a distinct and advantageous profile, including potent activity against multidrug-resistant (MDR) tumors and the ability to penetrate the blood-brain barrier.[3][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical and biological properties, and preclinical data of sagopilone.

Chemical Structure and Physicochemical Properties

Sagopilone is a 16-membered macrolide with the molecular formula C₃₀H₄₁NO₆S.[2] Its complex structure features seven stereocenters, contributing to its specific biological activity.

Table 1: Physicochemical Properties of Sagopilone

| Property | Value | Reference |

| IUPAC Name | (1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,12,16-tetramethyl-3-(2-methyl-1,3-benzothiazol-5-yl)-10-(prop-2-enyl)-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione | [2] |

| Molecular Formula | C₃₀H₄₁NO₆S | [2] |

| Molar Mass | 543.72 g/mol | [2] |

| CAS Number | 305841-29-6 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 8 | [2] |

| Rotatable Bonds | 3 | [2] |

Mechanism of Action

Sagopilone exerts its cytotoxic effects by binding to β-tubulin and stabilizing microtubules, thereby inhibiting their dynamic instability.[3] This interference with microtubule function disrupts the formation of the mitotic spindle, leading to a cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[3] A key advantage of sagopilone is that it is not a substrate for the P-glycoprotein (P-gp) efflux pump, which is a common mechanism of resistance to taxanes and other chemotherapeutic agents.[3]

Signaling Pathway for Sagopilone-Induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by sagopilone, leading to programmed cell death.

Caption: Sagopilone-induced apoptosis signaling pathway.

Preclinical Pharmacology and Efficacy

Sagopilone has demonstrated potent antiproliferative activity across a broad range of human cancer cell lines and in vivo xenograft models.

In Vitro Activity

Sagopilone exhibits sub-nanomolar to low nanomolar IC₅₀ values in various cancer cell lines, including those with resistance to other microtubule-targeting agents.

Table 2: In Vitro Antiproliferative Activity of Sagopilone in Breast Cancer Cell Lines

| Cell Line | Estrogen Receptor α (ERα) Status | Sagopilone IC₅₀ (nM) |

| BT474 | Positive | 1.1 |

| CAMA-1 | Positive | 1.8 |

| MCF7 | Positive | 1.0 |

| T47D | Positive | 1.2 |

| ZR-75-1 | Positive | 0.9 |

| MDA-MB-453 | Positive | 1.2 |

| Mean (ERα-positive) | 1.2 ± 0.9 | |

| BT20 | Negative | 1.1 |

| BT549 | Negative | 0.8 |

| DU4475 | Negative | 0.9 |

| HCC1143 | Negative | 0.7 |

| HCC1187 | Negative | 1.0 |

| HCC1395 | Negative | 0.6 |

| HCC1599 | Negative | 0.5 |

| HCC1806 | Negative | 0.9 |

| HCC1937 | Negative | 0.8 |

| HCC1954 | Negative | 0.7 |

| Hs578T | Negative | 0.4 |

| MDA-MB-231 | Negative | 0.2 |

| MDA-MB-436 | Negative | 1.1 |

| MDA-MB-468 | Negative | 1.3 |

| Mean (ERα-negative) | 0.9 ± 0.4 | |

| Data from a 72-hour proliferation assay. |

In Vivo Efficacy

Sagopilone has shown significant antitumor activity in various human cancer xenograft models, including those resistant to standard therapies.

Table 3: In Vivo Efficacy of Sagopilone in Human Cancer Xenograft Models

| Tumor Model | Treatment | Response | Reference |

| Non-Small Cell Lung Cancer (22 models) | Sagopilone | 64% Overall Response (11 partial responses, 3 stable disease) | [5] |

| U373 Glioblastoma (orthotopic) | Sagopilone | Significant antitumor activity | [4] |

| U87 Glioblastoma (orthotopic) | Sagopilone | Significant antitumor activity | [4] |

| MDA-MB-435 Melanoma (CNS metastasis) | Sagopilone | Significant tumor growth inhibition | [4] |

| Lu7187 NSCLC (CNS metastasis) | Sagopilone | Significant tumor growth inhibition | [4] |

| Lu7466 NSCLC (CNS metastasis) | Sagopilone | Significant tumor growth inhibition | [4] |

Pharmacokinetics

Pharmacokinetic studies in both preclinical models and human clinical trials have characterized the absorption, distribution, metabolism, and excretion of sagopilone. Notably, sagopilone has been shown to cross the blood-brain barrier in animal models.[4]

Table 4: Clinical Pharmacokinetic Parameters of Sagopilone in Japanese Patients with Refractory Solid Tumors

| Parameter | Value (mean) | Coefficient of Variation (%) |

| Systemic Clearance | 616 - 765 mL/min | 20.7 - 32.4 |

| Volume of Distribution at Steady State | 3075 - 3688 L | 19.6 - 50.1 |

| Terminal Half-life | 74.4 - 93.1 hours | 16.4 - 32.5 |

| Data from a Phase I study with a 30-minute intravenous infusion every 3 weeks. |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of sagopilone.

Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of sagopilone on the in vitro assembly of purified tubulin into microtubules.

Workflow Diagram:

Caption: Workflow for a turbidimetric tubulin polymerization assay.

Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized purified tubulin (e.g., bovine brain) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 2-4 mg/mL. Keep on ice.

-

Prepare a polymerization buffer containing GTP (e.g., 1 mM GTP in general tubulin buffer).

-

Prepare a stock solution of sagopilone in DMSO and dilute to desired concentrations in polymerization buffer.

-

Prepare positive (e.g., paclitaxel) and negative (e.g., colchicine) controls.

-

-

Assay Procedure:

-

In a pre-warmed 96-well plate, add the test compounds (sagopilone, controls) to triplicate wells.

-

Initiate the polymerization reaction by adding the cold tubulin solution to each well.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the change in absorbance at 350 nm every 30 seconds for 60-90 minutes.

-

Plot absorbance versus time to generate polymerization curves.

-

Analyze the curves to determine the effect of sagopilone on the lag time, rate of polymerization, and the maximal polymer mass.

-

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to determine the cell cycle distribution of cancer cells treated with sagopilone.

Workflow Diagram:

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Methodology:

-

Cell Culture and Treatment:

-

Seed cancer cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of sagopilone and a vehicle control for a specified time (e.g., 24-48 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and collect by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol, adding dropwise while vortexing, and incubate for at least 2 hours at 4°C.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry and Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Generate DNA content histograms and use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

Apoptosis Assay by Annexin V Staining

This method detects apoptosis in sagopilone-treated cells by identifying the externalization of phosphatidylserine using fluorescently labeled Annexin V.

Workflow Diagram:

Caption: Workflow for apoptosis detection using Annexin V and propidium iodide staining.

Methodology:

-

Cell Culture and Treatment:

-

Culture and treat cells with sagopilone as described for the cell cycle analysis.

-

-

Cell Harvesting:

-

Collect both adherent and floating cells to ensure inclusion of apoptotic cells.

-

Wash the cells with cold PBS.

-

-

Staining:

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubate at room temperature in the dark for 15 minutes.

-

-

Flow Cytometry and Analysis:

-

Analyze the stained cells by flow cytometry.

-

Differentiate cell populations based on fluorescence:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

-

Conclusion

Sagopilone is a promising, fully synthetic epothilone with a compelling preclinical profile. Its potent microtubule-stabilizing activity, efficacy in resistant tumor models, and ability to cross the blood-brain barrier underscore its potential as a valuable therapeutic agent in oncology. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with or interested in this novel anticancer compound. Further investigation into its clinical applications and potential combination therapies is warranted.

References

- 1. Phase II study of first-line sagopilone plus prednisone in patients with castration-resistant prostate cancer: a phase II study of the Department of Defense Prostate Cancer Clinical Trials Consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Sagopilone (ZK-EPO): from a natural product to a fully synthetic clinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative profiling of the novel epothilone, sagopilone, in xenografts derived from primary non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical antitumor activity of Sagopilone in various cancer models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sagopilone (ZK-EPO) is a third-generation, fully synthetic epothilone B analog that has demonstrated potent preclinical antitumor activity across a range of cancer models. As a microtubule-stabilizing agent, its mechanism of action is similar to that of taxanes; however, Sagopilone exhibits a decreased propensity for drug resistance, making it a promising candidate for cancer therapy.[1] This technical guide provides an in-depth overview of the preclinical data supporting the antitumor efficacy of Sagopilone, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular pathways.

Data Presentation: In Vitro and In Vivo Efficacy of Sagopilone

The preclinical efficacy of Sagopilone has been evaluated in numerous cancer cell lines and in vivo xenograft models, consistently demonstrating its potent cytotoxic and tumor-inhibitory effects.

In Vitro Antiproliferative Activity

Sagopilone has shown potent growth-inhibitory effects against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for Sagopilone in a panel of 20 breast cancer cell lines are presented in Table 1.

Table 1: In Vitro Antiproliferative Activity of Sagopilone in Breast Cancer Cell Lines

| Cell Line | IC50 (nM) |

| MCF7 | 1.1 |

| T47D | 0.9 |

| BT-474 | 2.2 |

| ZR-75-1 | 0.8 |

| MDA-MB-361 | 3.1 |

| KPL-1 | 0.6 |

| MDA-MB-231 | 0.7 |

| Hs 578T | 0.6 |

| BT-549 | 0.5 |

| MDA-MB-436 | 1.2 |

| MDA-MB-157 | 0.6 |

| SK-BR-3 | 1.8 |

| MDA-MB-453 | 1.1 |

| BT-20 | 1.0 |

| HCC1937 | 0.9 |

| HCC1143 | 1.0 |

| HCC38 | 0.8 |

| HCC1599 | 0.7 |

| HCC1954 | 1.3 |

| SUM149PT | 0.8 |

In Vivo Antitumor Efficacy

The in vivo antitumor activity of Sagopilone has been demonstrated in various xenograft models. A significant study in 22 patient-derived non-small cell lung cancer (NSCLC) xenograft models showed a notable overall response rate.[2][3] Furthermore, Sagopilone has shown significant efficacy in preclinical models of brain tumors, owing to its ability to cross the blood-brain barrier.[4]

Table 2: In Vivo Efficacy of Sagopilone in Non-Small Cell Lung Cancer (NSCLC) Patient-Derived Xenografts

| Parameter | Value |

| Total Number of Models | 22 |

| Overall Response Rate | 64% (14 out of 22 models) |

| Models with Stable Disease | 3 |

| Models with Partial Response | 11 |

Table 3: In Vivo Efficacy of Sagopilone in Central Nervous System (CNS) Cancer Xenograft Models

| Cancer Type | Cell Line | Treatment Dose (mg/kg) | Outcome |

| Glioblastoma | U373 | 5-10 | Significant antitumor activity |

| Glioblastoma | U87 | 5-10 | Significant antitumor activity |

| CNS Metastasis (Melanoma) | MDA-MB-435 | 5-10 | Significant tumor growth inhibition |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. This section outlines the key experimental protocols used to evaluate the antitumor activity of Sagopilone.

In Vitro Cell Proliferation Assay (Crystal Violet Staining)

The antiproliferative effects of Sagopilone are commonly assessed using a crystal violet-based cell viability assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a serial dilution of Sagopilone or a vehicle control and incubated for 72 hours.

-

Fixation: The culture medium is removed, and the cells are fixed with 100% methanol for 10-15 minutes at room temperature.

-

Staining: The fixed cells are stained with a 0.5% crystal violet solution in 25% methanol for 10-15 minutes.

-

Washing: Excess stain is removed by washing the plates with water.

-

Solubilization: The stain is solubilized by adding a solution of 0.1% acetic acid in 50% ethanol.

-

Quantification: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.

In Vivo Xenograft Models

1. Orthotopic Glioblastoma Xenograft Model

This model is used to evaluate the efficacy of Sagopilone against brain tumors.[5][6][7][8]

-

Cell Preparation: Human glioblastoma cells (e.g., U87) are harvested and resuspended in a sterile saline solution at a concentration of 1 x 10^5 cells/µL.

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.

-

Intracranial Injection: Mice are anesthetized, and a burr hole is drilled into the skull. A stereotactic frame is used to inject 5 µL of the cell suspension (5 x 10^5 cells) into the striatum at specific coordinates (e.g., 0.5 mm anterior, 2.0 mm lateral to the bregma, and at a depth of 3.0 mm).

-

Tumor Growth Monitoring: Tumor growth is monitored using bioluminescence imaging or magnetic resonance imaging (MRI).

-

Drug Administration: Once tumors are established, mice are treated with Sagopilone (e.g., 5-10 mg/kg, intravenously) or a vehicle control according to the study schedule.

-

Efficacy Assessment: Antitumor efficacy is assessed by measuring changes in tumor volume and by monitoring the survival of the animals.

2. Mammary Fat Pad Xenograft Model for Breast Cancer

This orthotopic model mimics the natural microenvironment of breast cancer.[9][10][11][12][13]

-

Cell Preparation: Human breast cancer cells (e.g., MDA-MB-231) are prepared in a sterile solution.

-

Animal Model: Female immunodeficient mice are used.

-

Orthotopic Injection: A small incision is made near the fourth mammary fat pad. The prepared cancer cells are then injected into the fat pad.

-

Tumor Growth Monitoring: Tumor growth is monitored by caliper measurements of the tumor dimensions. Tumor volume is calculated using the formula: (length x width^2) / 2.

-

Drug Administration: Treatment with Sagopilone or vehicle control is initiated when tumors reach a palpable size.

-

Efficacy Assessment: The primary endpoint is the inhibition of tumor growth, as determined by serial tumor volume measurements.

Signaling Pathways and Molecular Mechanisms

Sagopilone exerts its antitumor effects by targeting the microtubule network, which is critical for cell division. This leads to the activation of specific signaling pathways that culminate in cell cycle arrest and apoptosis.

Microtubule Stabilization and Mitotic Arrest

Sagopilone binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle during cell division, leading to an arrest of the cell cycle at the G2/M phase.[14]

References

- 1. Sagopilone, a microtubule stabilizer for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative profiling of the novel epothilone, sagopilone, in xenografts derived from primary non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Sagopilone crosses the blood-brain barrier in vivo to inhibit brain tumor growth and metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Orthotopic GBM xenograft models [bio-protocol.org]

- 6. Orthotopic GBM Xenograft Models [bio-protocol.org]

- 7. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]

- 9. Surgical Procedure for Implantation of Human Tumor Tissue into the Epithelium-Free Mammary Fat Pad of Immunocompromised Mice to Generate Patient-Derived Xenografts (PDX) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mammary fat pad xenograft and analysis [bio-protocol.org]

- 11. Orthotopic Injection of Breast Cancer Cells into the Mice Mammary Fat Pad [jove.com]

- 12. Video: Orthotopic Injection of Breast Cancer Cells into the Mice Mammary Fat Pad [jove.com]

- 13. researchgate.net [researchgate.net]

- 14. Facebook [cancer.gov]

An In-depth Technical Guide to the Cellular Uptake and Intracellular Localization of Sagopilone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sagopilone (ZK-EPO) is a third-generation, fully synthetic epothilone B analogue that has demonstrated potent antineoplastic activity across a broad range of cancer cell lines.[1][2] As a microtubule-stabilizing agent, its mechanism of action is similar to that of taxanes; however, Sagopilone exhibits a significant advantage in its ability to circumvent common drug resistance mechanisms.[1][2] Notably, it is not a substrate for the P-glycoprotein (P-gp) efflux pump, a key player in multidrug resistance, allowing it to maintain efficacy in tumors that have developed resistance to other chemotherapeutics.[1][2] This technical guide provides a comprehensive overview of the cellular uptake, subcellular distribution, and the subsequent intracellular events triggered by Sagopilone, with a focus on quantitative data and detailed experimental methodologies.

Data Presentation: Cellular Uptake and Subcellular Distribution

The cellular pharmacokinetics of Sagopilone have been investigated using radiolabeled compounds, providing quantitative insights into its uptake and localization. The following tables summarize the key findings from a study utilizing ³H-labeled Sagopilone in A549 non-small cell lung cancer (NSCLC) cells.

| Time Point | Intracellular Concentration of ³H-Sagopilone (pmol/10⁶ cells) | Intracellular Concentration of ³H-Paclitaxel (pmol/10⁶ cells) |

| 2 hours | 6.6 | ~1.5 |

| 24 hours | Not explicitly stated, but maximal uptake is reached early | 5.0 |

Table 1: Comparative Cellular Uptake of Sagopilone and Paclitaxel. This table illustrates the rapid and efficient uptake of Sagopilone into A549 cells compared to paclitaxel. Sagopilone reaches its maximum intracellular concentration within 2 hours, while paclitaxel accumulation is significantly slower.

| Cellular Fraction | Percentage of Intracellular ³H-Sagopilone at 2 hours | Percentage of Intracellular ³H-Paclitaxel at 2 hours |

| Cytoskeleton | ~80% | ~20% |

| Membranes | ~10% | ~40% |

| Nuclei | ~5% | ~30% |

| Cytosol | ~5% | ~10% |

Table 2: Subcellular Distribution of Sagopilone and Paclitaxel. This table highlights the preferential localization of Sagopilone to the cytoskeletal fraction shortly after entering the cell, which is consistent with its primary mechanism of action as a microtubule stabilizer. In contrast, paclitaxel shows a more diffuse distribution across various cellular compartments at the same time point.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the cellular uptake and intracellular effects of Sagopilone. These protocols are representative of the techniques employed in the cited research.

Cellular Uptake Assay with Radiolabeled Compounds

This method quantifies the rate and extent of drug uptake into cancer cells.

a. Cell Culture and Treatment:

-

A549 NSCLC cells are cultured in appropriate media until they reach a desired confluency.

-

The cells are then incubated with a known concentration (e.g., 3.5 nmol/L) of ³H-labeled Sagopilone or ³H-labeled paclitaxel for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

b. Cell Lysis and Scintillation Counting:

-

At each time point, the culture medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS) to remove any unbound drug.

-

The cells are then lysed using a suitable lysis buffer.

-

The radioactivity of the cell lysates is measured using a scintillation counter.

c. Data Analysis:

-

The measured radioactivity is converted to molar amounts of the drug using the specific activity of the radiolabeled compound.

-

The intracellular concentration is typically expressed as pmol of drug per 10⁶ cells.

Subcellular Fractionation

This technique separates the major organelles and cellular compartments to determine the intracellular localization of a drug.

a. Cell Lysis and Homogenization:

-

Following treatment with the radiolabeled drug, cells are harvested and washed with PBS.

-

The cell pellet is resuspended in a hypotonic lysis buffer and incubated on ice to allow the cells to swell.

-

The swollen cells are then mechanically disrupted using a Dounce homogenizer or by passing them through a fine-gauge needle.

b. Differential Centrifugation:

-

The cell homogenate is subjected to a series of centrifugation steps at increasing speeds to pellet different cellular components:

-

Low-speed centrifugation (e.g., 1,000 x g for 10 minutes): Pellets nuclei.

-

Medium-speed centrifugation (e.g., 10,000 x g for 20 minutes): Pellets mitochondria from the supernatant of the previous step.

-

High-speed centrifugation (ultracentrifugation at e.g., 100,000 x g for 1 hour): Pellets the microsomal fraction (membranes) and leaves the cytosol as the final supernatant.

-

c. Analysis of Fractions:

-

The radioactivity in each fraction is measured by scintillation counting to determine the amount of drug localized to the nuclei, mitochondria, membranes, and cytosol. The cytoskeletal fraction can be isolated as the insoluble pellet after initial cell lysis and low-speed centrifugation.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of tubulin into microtubules.

a. Reaction Setup:

-

Purified tubulin protein is suspended in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).

-

The tubulin solution is added to the wells of a microplate containing various concentrations of Sagopilone or a control compound (e.g., paclitaxel as a positive control, colchicine as a negative control).

b. Measurement of Polymerization:

-

The plate is incubated at 37°C to initiate polymerization.

-

The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.

-

Alternatively, a fluorescence-based assay can be used where a fluorescent reporter binds to polymerized tubulin, leading to an increase in fluorescence intensity.

c. Data Analysis:

-

The rate and extent of tubulin polymerization are determined from the absorbance or fluorescence readings. The potency of the compound is often expressed as the concentration that induces half-maximal polymerization.

Immunofluorescence Microscopy for Microtubule and Apoptosis Analysis

This technique allows for the visualization of the effects of Sagopilone on the microtubule network and the induction of apoptosis.

a. Cell Culture and Treatment:

-

A549 cells are grown on glass coverslips and treated with Sagopilone for a specified duration.

b. Fixation and Permeabilization:

-

The cells are fixed with a solution such as 4% paraformaldehyde to preserve their structure.

-

They are then permeabilized with a detergent like 0.1% Triton X-100 to allow antibodies to enter the cells.

c. Immunostaining:

-

The cells are incubated with primary antibodies specific for β-tubulin (to visualize microtubules) and active caspase-3 (a marker of apoptosis).

-

After washing, the cells are incubated with fluorescently labeled secondary antibodies that bind to the primary antibodies.

-

A nuclear counterstain, such as DAPI, is often used to visualize the cell nuclei.

d. Microscopy and Image Analysis:

-

The stained cells are visualized using a fluorescence microscope.

-

The images can be analyzed to observe changes in microtubule organization (e.g., bundling) and the presence of apoptotic cells (positive for active caspase-3).

Mandatory Visualizations

Caption: Workflow of Sagopilone cellular uptake and localization.

Caption: Signaling pathway of Sagopilone-induced apoptosis.

Caption: Experimental workflow for subcellular fractionation.

References

Methodological & Application

Sagopilone's In Vitro Efficacy in MDA-MB-231 Breast Cancer Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sagopilone, a third-generation, fully synthetic epothilone, has demonstrated potent antitumor activity across a range of cancer models, including those resistant to conventional chemotherapies like taxanes.[1][2] As a microtubule-stabilizing agent, its mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. This document provides detailed application notes and experimental protocols for assessing the in vitro effects of sagopilone on the triple-negative breast cancer (TNBC) cell line, MDA-MB-231. The protocols outlined below cover key assays for evaluating cell viability, cell cycle progression, and apoptosis induction.

Mechanism of Action: Microtubule Disruption

Sagopilone exerts its cytotoxic effects by binding to β-tubulin and stabilizing microtubules. This interference with microtubule dynamics has a profound impact on cellular processes, particularly mitosis. In MDA-MB-231 cells, this manifests in a dose-dependent manner:

-

Low Concentrations (<5 nM): At these concentrations, sagopilone primarily affects spindle morphology, leading to the formation of multipolar spindles during mitosis. This aberrant cell division can result in aneuploidy, where daughter cells receive an unequal complement of chromosomes.[3]

-

High Concentrations (≥10 nM): Higher concentrations of sagopilone cause more severe disruption, leading to marked microtubule bundling in interphase cells and abnormal spindle organization in mitotic cells.[3][4] This triggers a robust mitotic arrest, blocking cell cycle progression at the G2/M phase, which ultimately leads to apoptotic cell death.[3]

References

- 1. Evaluation of activity and combination strategies with the microtubule-targeting drug sagopilone in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sagopilone, a microtubule stabilizer for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of Activity and Combination Strategies with the Microtubule-Targeting Drug Sagopilone in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Assessing Sagopilone's Effect on the Microtubule Cytoskeleton

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and experimentally assessing the effects of sagopilone, a potent microtubule-stabilizing agent, on the microtubule cytoskeleton. Detailed protocols for key assays are provided to enable researchers to investigate its mechanism of action and efficacy in various cancer models.

Introduction to Sagopilone

Sagopilone is a fully synthetic epothilone that demonstrates significant antineoplastic activity.[1][2] It functions by binding to tubulin, promoting microtubule polymerization, and stabilizing them against depolymerization.[1] This interference with microtubule dynamics leads to the inhibition of cell division, G2/M arrest, and ultimately, apoptosis.[1][3] A key advantage of sagopilone is its effectiveness in multidrug-resistant (MDR) tumors, as it is not a substrate for the P-glycoprotein (P-gp) efflux pump.[1]

Mechanism of Action

Sagopilone, like other microtubule-stabilizing agents, directly impacts the dynamic instability of microtubules.[3] At low concentrations, it can lead to the formation of abnormal multipolar spindles during mitosis without causing a complete mitotic arrest.[3] Higher concentrations result in a more pronounced mitotic arrest and subsequent apoptosis.[3] This dose-dependent effect is a critical consideration in experimental design. The activity of sagopilone is modulated by the spindle assembly checkpoint (SAC).[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the efficacy of sagopilone in comparison to other microtubule-targeting agents.

Table 1: Comparative Anti-proliferative Activity (IC50 Values)

| Cell Line | Sagopilone (nM) | Ixabepilone (nM) | Paclitaxel (nM) | Reference |

| ERα-positive Breast Cancer | ||||

| MCF7 | 1.2 ± 0.9 (mean) | - | - | [3] |

| T47D | - | - | - | [3] |

| ERα-negative Breast Cancer | ||||

| MDA-MB-231 | 0.9 ± 0.4 (mean) | - | - | [3] |

| SKBR3 | - | - | - | [3] |

| MDA-MB-435s | - | - | - | [3] |

| Overall (20 Breast Cancer Cell Lines) | 0.2 - 1.8 | - | - | [3] |

| MCF7 (72h incubation) | ~0.5 | ~1.5 | ~2.5 | [3] |

Table 2: Cellular Affinity (Ki) for Microtubules in HeLa Cells

| Compound | Cellular Ki (nM) | Reference |

| Sagopilone | Not explicitly found, but Ixabepilone is 10 ± 2 | [5] |

| Ixabepilone | 10 ± 2 | [5] |

| Paclitaxel | 22 ± 2 | [5] |

| Docetaxel | 16 ± 6 | [5] |

| Cabazitaxel | 6 ± 2 | [5] |

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of sagopilone on the polymerization of purified tubulin. An increase in polymerization rate or the final polymer mass indicates a microtubule-stabilizing effect.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) or by the incorporation of a fluorescent reporter.[6][7][8]

Materials:

-

Purified tubulin (e.g., porcine or bovine brain tubulin)

-

GTP solution

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Glycerol (for enhancing polymerization)

-

Sagopilone stock solution (in DMSO)

-

Control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer)

-

96-well, half-area, clear-bottom plates

-

Temperature-controlled spectrophotometer or fluorometer capable of kinetic reads at 340 nm (absorbance) or with appropriate excitation/emission wavelengths for the fluorescent reporter.[6][9]

Protocol:

-

Preparation:

-

Thaw tubulin, GTP, and buffer on ice. Keep all components on ice until the start of the reaction.

-

Prepare a master mix of tubulin in General Tubulin Buffer with GTP and glycerol. A typical final concentration of tubulin is 2 mg/mL.[8][9]

-

Prepare serial dilutions of sagopilone and control compounds in General Tubulin Buffer. The final DMSO concentration should be kept low (e.g., <1%) and consistent across all wells.

-

-

Assay Setup:

-

Pre-warm the 96-well plate to 37°C.

-

Add the diluted sagopilone, controls, or vehicle (DMSO) to the appropriate wells.

-

To initiate polymerization, add the tubulin master mix to each well.

-

-

Measurement:

-

Data Analysis:

-

Plot the absorbance or fluorescence intensity as a function of time.

-

Compare the polymerization curves of sagopilone-treated samples to the vehicle control. An increased rate and/or extent of polymerization indicates a stabilizing effect.

-

Calculate parameters such as the Vmax of polymerization and the final plateau level.

-

Immunofluorescence Staining of Microtubules in Cells

This method allows for the direct visualization of sagopilone's effect on the microtubule network within cells, revealing changes in microtubule organization, density, and spindle formation.

Principle: Cells are treated with sagopilone, fixed, and then stained with antibodies specific to tubulin. Fluorescence microscopy is then used to visualize the microtubule cytoskeleton.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Cell culture medium and supplements

-

Glass coverslips or imaging-compatible multi-well plates

-

Sagopilone stock solution (in DMSO)

-

Fixative (e.g., ice-cold methanol or 4% formaldehyde)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Primary antibody: anti-α-tubulin or anti-β-tubulin antibody

-

Secondary antibody: fluorescently-labeled anti-mouse or anti-rabbit IgG

-

Nuclear counterstain (e.g., DAPI or Hoechst)

-

Antifade mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Culture and Treatment:

-

Seed cells onto glass coverslips or imaging plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of sagopilone (e.g., 3 nM and 40 nM) and a vehicle control (DMSO) for a specified time (e.g., 20-24 hours).[3]

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells. For optimal microtubule staining, fixation with ice-cold methanol for 4-5 minutes at -20°C is often recommended.[11][12] Alternatively, fix with 4% formaldehyde for 30 minutes at room temperature, followed by permeabilization with 0.5% Triton X-100 for 20 minutes.[8]

-

-

Immunostaining:

-

Wash the cells with PBS.

-

Block non-specific antibody binding with blocking buffer for 45-60 minutes.[12]

-

Incubate with the primary anti-tubulin antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody and a nuclear counterstain diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Image the cells using a fluorescence microscope with appropriate filters for the chosen fluorophores.

-

Cell Viability/Cytotoxicity Assay

This assay determines the concentration of sagopilone that inhibits cell growth (IC50), providing a measure of its cytotoxic potency.

Principle: Metabolically active, viable cells reduce a tetrazolium salt (like MTT, MTS, or XTT) to a colored formazan product, or the amount of ATP is quantified using a luciferase-based assay. The amount of color or light produced is proportional to the number of viable cells.[13][14]

Materials:

-

Cancer cell line of interest

-

96-well cell culture plates

-

Sagopilone stock solution (in DMSO)

-

Cell viability reagent (e.g., MTT, MTS, or a commercial kit like CellTiter-Glo®)

-

Solubilization solution (for MTT assay, e.g., DMSO or SDS)

-

Multi-well spectrophotometer or luminometer

Protocol (MTT Assay Example):

-

Cell Seeding and Treatment:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of sagopilone in cell culture medium.

-

Remove the old medium and add the medium containing different concentrations of sagopilone to the cells. Include a vehicle control (DMSO).

-

Incubate the plate for the desired period (e.g., 72 hours).[3]

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

Carefully remove the medium.

-

Add a solubilization solution (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.[14]

-

Mix gently to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from a blank well (medium only).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the sagopilone concentration and use a non-linear regression to determine the IC50 value.

-

References

- 1. Facebook [cancer.gov]

- 2. Sagopilone, a microtubule stabilizer for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of Activity and Combination Strategies with the Microtubule-Targeting Drug Sagopilone in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of activity and combination strategies with the microtubule-targeting drug sagopilone in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of Engagement of Microtubules by Small Molecules in Living Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 7. maxanim.com [maxanim.com]

- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro tubulin polymerization assay [bio-protocol.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. jrmds.in [jrmds.in]

Application of Sagopilone in Studies of Platinum-Resistant Ovarian Cancer: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sagopilone (formerly ZK-EPO) is a third-generation, fully synthetic epothilone B analogue that has demonstrated significant antitumor activity in various preclinical and clinical settings. As a microtubule-stabilizing agent, its mechanism of action is similar to taxanes; however, Sagopilone has shown efficacy in tumor models resistant to other chemotherapeutic agents, including paclitaxel. This is particularly relevant for platinum-resistant ovarian cancer, a disease with a poor prognosis and limited treatment options. Sagopilone is not a substrate for common efflux pumps like P-glycoprotein, which often contributes to multidrug resistance. These characteristics make Sagopilone a compelling compound for investigation in platinum-resistant ovarian cancer.

These application notes provide a summary of the key findings and detailed protocols for the use of Sagopilone in the study of platinum-resistant ovarian cancer, based on published preclinical and clinical data.

Data Presentation

Table 1: In Vitro Activity of Sagopilone in Ovarian Cancer Cell Lines

| Cell Line | Platinum Sensitivity | Sagopilone IC50 (nM) | Paclitaxel IC50 (nM) | Ixabepilone IC50 (nM) | Patupilone IC50 (nM) | Citation |

| A2780 | Sensitive | 0.17 | 1.3 | 7.3 | 0.34 | [1] |

| A2780/Adr | Multidrug-Resistant | 0.24 | > 100 | 91 | 0.48 | [1] |

| NCI/Adr | Multidrug-Resistant | 0.6 | > 1000 | > 1000 | 3.2 | [1] |

IC50 values represent the concentration of the drug required to inhibit cell growth by 50%. Data is compiled from a 3-day incubation period.

Table 2: Clinical Efficacy of Sagopilone in Platinum-Resistant Ovarian Cancer (Phase II Study)

| Treatment Arm | Number of Patients (Evaluable) | Objective Response Rate (ORR) | Main Grade 3 Adverse Events | Citation |

| Sagopilone 16 mg/m² (3-hour infusion) | 34 | 18% | Peripheral Sensory Neuropathy (16%), Arthralgia (5%), Fatigue (3%) | [2] |

| Sagopilone 16 mg/m² (0.5-hour infusion) | 23 | 13% | Peripheral Sensory Neuropathy (16%), Nausea (2%) | [2] |

Objective Response Rate includes complete and partial responses as per modified RECIST and/or Gynecologic Cancer Intergroup CA-125 criteria.

Signaling Pathways and Mechanism of Action

Sagopilone exerts its cytotoxic effects by stabilizing microtubules, leading to a G2/M phase cell cycle arrest and subsequent induction of apoptosis. This process is believed to be initiated through the intrinsic apoptotic pathway.

Caption: Sagopilone's mechanism of action leading to apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Sagopilone on platinum-resistant ovarian cancer cell lines.

Materials:

-

Platinum-resistant ovarian cancer cell lines (e.g., A2780/Adr, SKOV-3) and a sensitive control (e.g., A2780).

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

-

Sagopilone (stock solution in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

DMSO (cell culture grade).

-

96-well plates.

-

Multichannel pipette.

-

Microplate reader.

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of Sagopilone in complete culture medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.1%. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Remove the medium from the wells and add 100 µL of the prepared Sagopilone dilutions or control medium.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT from the wells.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

In Vivo Xenograft Model of Platinum-Resistant Ovarian Cancer

This protocol describes the establishment of a platinum-resistant ovarian cancer xenograft model and subsequent treatment with Sagopilone.

Materials:

-

Immunocompromised mice (e.g., female athymic nude or NOD/SCID mice, 6-8 weeks old).

-

Platinum-sensitive ovarian cancer cell line (e.g., A2780) stably expressing luciferase.

-

Cisplatin.

-

Sagopilone.

-

Matrigel.

-

D-luciferin.

-

Bioluminescence imaging system.

-

Calipers.

Procedure:

Part A: Establishment of Platinum-Resistant Xenografts

-

Subcutaneously inject 5 x 10^6 A2780-luciferase cells mixed with Matrigel into the flank of the mice.

-

Monitor tumor growth using calipers and bioluminescence imaging.

-

When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment and control groups.

-

Treat the mice with multiple cycles of cisplatin (e.g., 5 mg/kg, intraperitoneally, weekly for 3 weeks).

-

Monitor tumor response. Tumors that initially respond and then regrow are considered to have acquired resistance.

-

Once tumors reach the ethical size limit, sacrifice the mice and harvest the tumors.

-

Serially passage the tumor fragments into new mice to establish a stable platinum-resistant xenograft line.

Part B: Treatment with Sagopilone

-

Implant the established platinum-resistant tumor fragments or cells subcutaneously into a new cohort of mice.

-

Once tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment (Sagopilone) and vehicle control groups.

-

Administer Sagopilone at a predetermined dose and schedule (e.g., 10 mg/kg, intravenously, once weekly).

-

Monitor tumor volume using calipers and bioluminescence imaging twice a week.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue treatment for a specified period (e.g., 3-4 weeks) or until tumors in the control group reach the maximum allowed size.

-

At the end of the study, sacrifice the mice, and harvest the tumors for further analysis (e.g., histopathology, biomarker analysis).

Caption: Workflow for in vivo xenograft studies.

Conclusion

Sagopilone demonstrates promising activity against platinum-resistant ovarian cancer in both preclinical models and clinical trials. Its ability to overcome common mechanisms of drug resistance makes it a valuable tool for research and a potential therapeutic option for this challenging disease. The provided protocols offer a framework for further investigation into the efficacy and mechanism of action of Sagopilone in platinum-resistant ovarian cancer. Further research should focus on identifying predictive biomarkers of response to Sagopilone and exploring rational combination therapies to enhance its clinical benefit.

References

Sagopilone: A Powerful Tool for Investigating Mitotic Abnormalities and the Spindle Assembly Checkpoint

Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals.

Abstract

Sagopilone, a third-generation, fully synthetic epothilone B analog, is a potent microtubule-stabilizing agent.[1][2] Unlike taxanes, it often retains activity in multidrug-resistant tumor models, making it a valuable compound for both preclinical and clinical research.[1] By disrupting microtubule dynamics, Sagopilone induces mitotic arrest, leading to the activation of the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that ensures proper chromosome segregation.[3][4] This property makes Sagopilone an excellent tool for studying the intricacies of mitosis, the molecular machinery of the SAC, and the cellular responses to mitotic stress, such as apoptosis or mitotic slippage. These application notes provide a summary of Sagopilone's effects and detailed protocols for its use in studying mitotic processes.

Introduction

Proper execution of mitosis is fundamental for genomic stability. The mitotic spindle, a complex and dynamic structure composed of microtubules, is responsible for the accurate segregation of sister chromatids into two daughter cells. The Spindle Assembly Checkpoint (SAC) is a sophisticated signaling pathway that monitors the attachment of microtubules to chromosome kinetochores.[5] When unattached kinetochores are detected, the SAC generates a "wait anaphase" signal that inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing premature sister chromatid separation and mitotic exit.[6][7]

Microtubule-targeting agents (MTAs) like Sagopilone are powerful tools to probe these processes. Sagopilone binds to β-tubulin, stabilizing microtubules and suppressing their dynamic instability.[2][8] This interference leads to the formation of abnormal mitotic spindles and prevents the satisfaction of the SAC, causing a prolonged arrest in mitosis.[3][4] Researchers can leverage this predictable effect to study the molecular events governing mitotic arrest, SAC signaling, and the subsequent cellular fates.

Mechanism of Action: Inducing Mitotic Abnormalities and Activating the SAC

Sagopilone's primary mechanism of action is the stabilization of microtubules. This has a concentration-dependent effect on cells:

-

Low Concentrations (<5 nM): At these concentrations, Sagopilone subtly perturbs microtubule dynamics, often leading to the formation of multipolar spindles without causing a complete mitotic arrest. This can result in abnormal cell division, producing aneuploid daughter cells.[4]

-

High Concentrations (>5 nM): Higher concentrations cause more profound microtubule stabilization, leading to the formation of microtubule bundles in interphase cells and grossly abnormal spindle organization in mitotic cells.[4] This severe disruption robustly activates the SAC, leading to a prolonged cell cycle arrest at the G2/M phase.[3][4]

The SAC is activated by the presence of unattached or improperly attached kinetochores. Sagopilone-induced spindle abnormalities create this very signal. Key proteins such as Mad1, Mad2, Bub1, BubR1 (BUB1B), and MPS1 (TTK) are recruited to these kinetochores, initiating a signaling cascade that culminates in the formation of the Mitotic Checkpoint Complex (MCC).[4][5] The MCC, composed of Mad2, BubR1, Bub3, and Cdc20, directly binds to and inhibits the APC/C, preventing the ubiquitination and subsequent degradation of its key substrates, Cyclin B1 and Securin.[6][7][9] This inhibition sustains the mitotic state. Prolonged arrest due to a persistent SAC signal often triggers apoptosis.[3][4]

Signaling Pathway Diagram

The following diagram illustrates the simplified signaling pathway of the Spindle Assembly Checkpoint activated by Sagopilone.

Quantitative Data

Sagopilone demonstrates potent anti-proliferative activity across a wide range of cancer cell lines, with IC50 values typically in the low nanomolar range.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| ERα-Positive Breast Cancer | |||

| MCF7 | Breast Adenocarcinoma | ~1.0 | [10][11] |

| T47D | Breast Ductal Carcinoma | ~1.5 | [10] |

| BT-474 | Breast Ductal Carcinoma | ~1.8 | [10] |

| ZR-75-1 | Breast Ductal Carcinoma | ~0.9 | [10] |

| ERα-Negative Breast Cancer | |||

| MDA-MB-231 | Breast Adenocarcinoma | ~0.8 | [10] |

| SKBR3 | Breast Adenocarcinoma | ~1.2 | [10] |

| MDA-MB-468 | Breast Adenocarcinoma | ~0.7 | [10] |

| BT-549 | Breast Ductal Carcinoma | ~0.6 | [10] |

| Other | |||

| HCT116 | Colon Carcinoma | Not specified, but effective at 0.1 nM | [3] |

| A549 | Lung Carcinoma | Not specified, but used in studies | [4] |

Table 1: Anti-proliferative activity (IC50) of Sagopilone in various human cancer cell lines after 72 hours of treatment.[3][4][10][11]

Experimental Protocols & Workflows

Cell Proliferation Assay (Crystal Violet)

This protocol determines the concentration-dependent effect of Sagopilone on cell viability.

Protocol:

-

Cell Seeding: Seed cells in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere for 24 hours.

-

Treatment: Prepare serial dilutions of Sagopilone in culture medium. Remove the old medium from the wells and add 100 µL of the Sagopilone dilutions or vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

-

Fixation: Gently wash the cells with PBS. Add 100 µL of 1% glutaraldehyde and incubate for 15 minutes.

-

Staining: Wash the plates with water. Add 100 µL of 0.1% crystal violet solution to each well and incubate for 30 minutes.

-

Washing: Thoroughly wash the plates with water to remove excess stain and allow them to air dry.

-

Solubilization: Add 100 µL of Sorenson's buffer (0.1 M sodium citrate in 50% ethanol, pH 4.2) to each well to solubilize the stain.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Plot the absorbance against the log of Sagopilone concentration and use a non-linear regression model to calculate the IC50 value.[10]

Immunofluorescence for Mitotic Spindle Analysis

This protocol allows for the direct visualization of Sagopilone's effect on the microtubule cytoskeleton and chromosome alignment.

Protocol:

-

Cell Seeding: Seed cells (e.g., MDA-MB-231) on sterile glass coverslips in a 24-well plate and allow them to attach.

-

Treatment: Treat cells with vehicle (ethanol), low-dose (e.g., 3 nM), and high-dose (e.g., 40 nM) Sagopilone for 20 hours.[4]

-

Fixation: Wash cells with PBS. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

-

Blocking: Wash three times with PBS. Block with 1% BSA in PBS for 30-60 minutes.

-

Primary Antibody: Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin, 1:1000 dilution) in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[4]

-

Secondary Antibody: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG, 1:250 dilution) in blocking buffer for 1 hour at room temperature, protected from light.[4]

-

Counterstaining: Wash three times with PBS. Incubate with a DNA stain like DAPI (1 µg/mL) or DRAQ5™ for 10 minutes.[4][12]

-

Mounting: Wash coverslips with PBS and mount them onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope. Observe spindle morphology (bipolar, multipolar) and chromosome alignment.[4]

Flow Cytometry for Cell Cycle Analysis

This protocol quantifies the percentage of cells in different phases of the cell cycle (G1, S, G2/M), allowing for a quantitative measure of mitotic arrest.

References

- 1. Sagopilone, a microtubule stabilizer for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]